molecular formula C6H4Br3NO B3273347 2,6-Dibromo-3-(bromomethyl)-1-oxidopyridin-1-ium CAS No. 58596-83-1

2,6-Dibromo-3-(bromomethyl)-1-oxidopyridin-1-ium

Cat. No.: B3273347
CAS No.: 58596-83-1
M. Wt: 345.81 g/mol
InChI Key: JSNRXVJTIUEQIL-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-(bromomethyl)-1-oxidopyridin-1-ium is a brominated pyridine derivative. This compound is characterized by the presence of three bromine atoms and an oxidopyridinium group, making it a highly reactive and versatile chemical. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3-(bromomethyl)-1-oxidopyridin-1-ium typically involves the bromination of pyridine derivatives. One common method is the dibromination of 3-(bromomethyl)pyridine using brominating agents such as DMSO and oxalyl bromide . This reaction is carried out under mild conditions and provides high yields of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3-(bromomethyl)-1-oxidopyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert it into less brominated or de-brominated products.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with amines can yield aminopyridine derivatives, while oxidation can produce pyridine N-oxides.

Scientific Research Applications

2,6-Dibromo-3-(bromomethyl)-1-oxidopyridin-1-ium has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-(bromomethyl)-1-oxidopyridin-1-ium involves its reactivity with various molecular targets. The bromine atoms make it highly electrophilic, allowing it to react with nucleophiles and form covalent bonds. This reactivity is exploited in organic synthesis to create complex molecules. In biological systems, its mechanism of action is related to its ability to interact with biomolecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-3-(bromomethyl)-1-oxidopyridin-1-ium is unique due to its oxidopyridinium group, which imparts distinct chemical properties. This group enhances its reactivity and makes it a valuable intermediate in various chemical reactions. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds.

Properties

IUPAC Name

2,6-dibromo-3-(bromomethyl)-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br3NO/c7-3-4-1-2-5(8)10(11)6(4)9/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNRXVJTIUEQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C(=C1CBr)Br)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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